molecular formula C11H13NO4 B1446321 2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid CAS No. 1955507-43-3

2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid

Cat. No. B1446321
M. Wt: 223.22 g/mol
InChI Key: AGVTVUAYYAWTPP-UHFFFAOYSA-N
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Description

“2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid” is a chemical compound with the IUPAC name 2-(tert-butoxycarbonyl)isonicotinic acid . It has a molecular weight of 223.23 . The compound is in solid form .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyloxycarbonyl (BOC) group as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-7(9(13)14)4-5-12-8/h4-6H,1-3H3,(H,13,14) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound could be involved in various chemical reactions. For instance, the BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The compound is in solid form . It has a molecular weight of 223.23 . More detailed physical and chemical properties are not available from the current search results.

Scientific Research Applications

  • Reactivity Studies:

    • Kim, Lantrip, and Fuchs (2001) studied the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters, demonstrating the transformation of these esters to pyridine-2-carbonitrile under various conditions, highlighting the potential of these compounds in synthetic organic chemistry (Kim, Lantrip, & Fuchs, 2001).
  • Supramolecular Chemistry:

    • Vishweshwar, Nangia, and Lynch (2002) investigated the crystal structures of pyrazinecarboxylic acids to understand the occurrence of carboxylic acid-pyridine supramolecular synthon, providing insights into the structural analysis for future crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).
  • Synthetic Routes and Applications:

    • Freund and Mederski (2000) described a synthetic route to Spiro[indole‐3,4′‐piperidin]‐2‐ones from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, showcasing the utility of these compounds in synthesizing complex chemical structures (Freund & Mederski, 2000).
  • Polymer Synthesis:

    • Hsiao, Yang, and Chen (2000) explored the synthesis of polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, demonstrating the potential of these compounds in the development of new polymeric materials (Hsiao, Yang, & Chen, 2000).
  • Condensation Reactions:

    • Umehara, Ueda, and Tokuyama (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, indicating the role of these compounds in facilitating diverse chemical reactions (Umehara, Ueda, & Tokuyama, 2016).
  • Antimicrobial Activities and DNA Interactions:

    • Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives spectroscopically, including their antimicrobial activities and DNA interactions, showing their potential in biochemical applications (Tamer et al., 2018).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-7(9(13)14)4-5-12-8/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVTVUAYYAWTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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